molecular formula C10H20O2S B12808880 1-Methylheptyl mercaptoacetate CAS No. 93981-31-8

1-Methylheptyl mercaptoacetate

Cat. No.: B12808880
CAS No.: 93981-31-8
M. Wt: 204.33 g/mol
InChI Key: ULKCVDYSSGJDNH-UHFFFAOYSA-N
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Description

Contextualization within Thioester Chemistry and Sulfur-Containing Organic Compounds

Thioesters, the sulfur analogs of esters, are a pivotal class of organic compounds. businessresearchinsights.com They are integral to numerous biochemical processes and serve as versatile intermediates in organic synthesis. businessresearchinsights.comchemrxiv.org The replacement of the ester oxygen with a sulfur atom imparts unique reactivity to the carbonyl group, making thioesters valuable for acyl transfer and peptide coupling reactions. tandfonline.com Sulfur-containing organic compounds, in general, exhibit a wide array of chemical diversity and biological activity, playing crucial roles in cellular metabolism, redox biology, and the development of new materials. frontiersin.orgnih.govmdpi.com

1-Methylheptyl mercaptoacetate (B1236969), with its characteristic thioester linkage, is a prime example of this class of molecules. ontosight.ai Its structure, featuring a reactive mercapto group and a hydrophobic 1-methylheptyl chain, makes it a valuable building block in the synthesis of more complex sulfur-containing molecules. ontosight.ai The stability of the thioester bond under specific conditions further enhances its utility in synthetic applications. ontosight.ai

Significance in Contemporary Organic Synthesis and Materials Science Research

The unique properties of 1-methylheptyl mercaptoacetate have led to its exploration in various research domains. In organic synthesis, it serves as a precursor for creating other sulfur-containing compounds. ontosight.ai The development of efficient methods for forming thioester bonds, such as those mediated by N,N'-diisopropylcarbodiimide (DIC) in water, highlights the ongoing efforts to create these valuable intermediates through environmentally friendly protocols. tandfonline.com

In the realm of materials science, the incorporation of thioesters like this compound is being investigated for the development of advanced materials. ontosight.ai Research into thioester-containing polymers suggests potential applications in self-healing materials and coatings with enhanced adhesion. ontosight.ai The reactivity of the mercapto group can also be harnessed for surface modification and the creation of functionalized materials.

Research Trajectories and Unexplored Avenues for this compound

While significant strides have been made in understanding the chemistry of thioesters, the full potential of this compound remains an active area of investigation. Current research trajectories focus on expanding its applications in the synthesis of biologically active molecules, including peptides and proteins. ontosight.aiacs.org The development of novel catalytic systems for thioester synthesis and modification continues to be a priority. mdpi.com

Unexplored avenues for this compound research include its potential role in the development of novel drug delivery systems, leveraging its hydrophobic and reactive properties. Further investigation into its coordination chemistry could lead to the design of new metal-organic frameworks with unique catalytic or sensory properties. nih.gov Additionally, exploring its behavior in biological systems could unveil new insights into the roles of sulfur-containing compounds in cellular processes. physiology.org

PropertyValue
IUPAC Name octan-2-yl 2-sulfanylacetate
Molecular Formula C10H20O2S
Molecular Weight 204.33 g/mol
CAS Number 93981-31-8

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

93981-31-8

Molecular Formula

C10H20O2S

Molecular Weight

204.33 g/mol

IUPAC Name

octan-2-yl 2-sulfanylacetate

InChI

InChI=1S/C10H20O2S/c1-3-4-5-6-7-9(2)12-10(11)8-13/h9,13H,3-8H2,1-2H3

InChI Key

ULKCVDYSSGJDNH-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(C)OC(=O)CS

Origin of Product

United States

Synthetic Methodologies and Reaction Pathways for 1 Methylheptyl Mercaptoacetate

Direct Esterification Approaches

Direct esterification represents a classical and straightforward method for synthesizing 1-Methylheptyl mercaptoacetate (B1236969). This approach typically involves the reaction of a carboxylic acid with an alcohol in the presence of a catalyst. chemguide.co.uk

Esterification Reactions Involving 1-Methylheptanol and Mercaptoacetic Acid

The most direct route to 1-Methylheptyl mercaptoacetate is the Fischer-Speier esterification of 1-methylheptanol (also known as 2-octanol) with mercaptoacetic acid (thioglycolic acid). organic-chemistry.org This reaction involves heating the two reactants, typically in a 1:1.5 molar ratio favoring the alcohol, with an acid catalyst to drive the formation of the ester and water. To shift the reaction equilibrium towards the product side, the water formed during the reaction is often removed by azeotropic distillation. organic-chemistry.org

Optimization of Reaction Conditions and Catalyst Systems

The efficiency of the direct esterification process is highly dependent on the chosen reaction conditions and catalyst system.

Catalyst Systems:

Homogeneous Acid Catalysts: Strong acids like sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (PTSA) are commonly used as homogeneous catalysts. These catalysts are effective but require a neutralization step during workup, which can add to the process complexity.

Heterogeneous Catalysts: To simplify purification and catalyst recovery, solid acid catalysts are being explored. Polymeric resins and metal salts like hafnium(IV) and zirconium(IV) salts have shown catalytic activity in esterification reactions. organic-chemistry.orgchemra.com

Titanium-Based Catalysts: Titanium catalysts, such as tetrabutyl titanate and titanium isopropoxide, are effective for esterification, often at higher temperatures. google.com For instance, transesterification reactions using tetrabutyl titanate can be carried out at around 150°C. google.com

Enzymatic Catalysts: Lipases, such as immobilized Candida antarctica lipase (B570770) B (CAL-B), offer a milder and more selective alternative, operating at lower temperatures (40–60°C) with minimal byproduct formation. rsc.org

Reaction Conditions: The reaction temperature for direct esterification typically ranges from 80°C to 150°C. google.com Higher temperatures can increase the reaction rate but may also lead to side reactions like the formation of diesters and ethers. The use of an excess of one reactant, usually the alcohol, and the continuous removal of water are crucial for achieving high yields. organic-chemistry.org

Table 1: Comparison of Catalyst Systems for Esterification

Catalyst Type Examples Operating Temperature Advantages Disadvantages
Homogeneous Acid H₂SO₄, p-TSA 80–120°C High reactivity Requires neutralization, potential for side reactions
Heterogeneous Acid Polymeric resins, Hafnium(IV) salts organic-chemistry.orgchemra.com Variable Easy separation and recyclability chemra.com May have lower activity than homogeneous catalysts
Titanium-Based Tetrabutyl titanate, Titanium isopropoxide google.com 80-150°C google.com High efficiency at elevated temperatures May require specific handling and removal procedures
Enzymatic Immobilized Candida antarctica lipase B 40–60°C High selectivity, mild conditions, minimal byproducts Higher cost, potential for lower reaction rates

Precursor-Based Synthesis Strategies

An alternative to direct esterification involves the use of precursors for either the mercaptoacetic acid or the 1-methylheptyl moiety.

Derivations from Mercaptoacetic Acid and its Salts (e.g., thioglycolates)

This strategy involves reacting a salt of mercaptoacetic acid, such as sodium thioglycolate, with a derivative of 1-methylheptanol. chemicalbook.com Sodium thioglycolate can be prepared by reacting thioglycolic acid with sodium hydroxide (B78521) in ethanol. chemicalbook.com This salt can then undergo a nucleophilic substitution reaction with a suitable electrophile, such as 2-bromooctane, which can be synthesized from 2-octanol (B43104). wmich.eduorgsyn.org This method can sometimes offer better control and yield compared to direct esterification.

Transesterification is another precursor-based approach where a more readily available ester of mercaptoacetic acid, like methyl mercaptoacetate, is reacted with 1-methylheptanol in the presence of a catalyst like tetrabutyl titanate. google.comchemicalland21.com The reaction is driven forward by the removal of the more volatile alcohol (methanol in this case). google.com

Stereoselective Synthesis and Chiral Induction at the 1-Methylheptyl Moiety

Since 1-methylheptanol is a chiral molecule, the synthesis of enantiomerically pure this compound requires stereoselective methods.

Synthesis of Chiral 1-Methylheptanol: Enantiomerically pure (R)- or (S)-1-methylheptanol can be prepared through various methods, including the asymmetric reduction of ketones or enzymatic resolution. Chiral auxiliaries, such as those derived from oxazolidinones, can be used to direct alkylation and acyl transfer reactions to produce the desired enantiomer with high enantiomeric excess (ee).

Stereoselective Esterification: The Mitsunobu reaction provides a powerful method for stereoselective esterification with inversion of configuration at the chiral alcohol center. nii.ac.jp Reacting (R)-2-octanol with mercaptoacetic acid under Mitsunobu conditions (using diethyl azodicarboxylate and triphenylphosphine) would theoretically yield (S)-1-Methylheptyl mercaptoacetate with high stereoretention. nii.ac.jp The use of chiral solvents or catalysts can also induce chirality during the reaction. mdpi.comoup.com For instance, chiral induction has been observed in reactions carried out in the presence of chiral alcohols like (R)- or (S)-2-octanol. mdpi.comoup.com

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to design chemical processes that are more environmentally friendly. core.ac.uk In the context of this compound synthesis, several strategies can be employed:

Use of Greener Solvents: Replacing hazardous solvents like chlorinated hydrocarbons with greener alternatives such as acetonitrile (B52724) can significantly reduce the environmental impact of the synthesis. nih.gov In some cases, solvent-free conditions can be achieved, further improving the green credentials of the process. core.ac.ukresearchgate.net

Catalyst Choice: The use of reusable heterogeneous catalysts or biodegradable enzymatic catalysts aligns with green chemistry principles by reducing waste and avoiding the use of corrosive and hazardous strong acids. chemra.comrsc.org

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product (high atom economy) is a key goal of green chemistry. core.ac.uk Direct addition reactions and well-designed catalytic cycles can contribute to better atom economy.

Energy Efficiency: Employing catalysts that operate under milder conditions, such as enzymes, can reduce energy consumption. Microwave-assisted synthesis is another technique that can sometimes lead to faster reactions and reduced energy use. core.ac.ukscielo.br

Table 2: Research Findings on Greener Synthesis Approaches

Green Chemistry Principle Application in Ester Synthesis Key Findings
Greener Solvents Use of acetonitrile instead of chlorinated solvents in Steglich esterification nih.gov Comparable rates and yields to traditional solvents, simplified purification nih.gov
Biocatalysis Enzymatic esterification using immobilized lipases rsc.org High selectivity, mild reaction conditions, catalyst recyclability rsc.org
Heterogeneous Catalysis Use of solid acid catalysts like polymeric resins chemra.com Catalyst is easily recoverable and reusable, reducing waste chemra.com
Solvent-Free Conditions Esterification of long-chain acids and alcohols without a solvent researchgate.net High yields achieved at moderate temperatures, eliminating solvent waste researchgate.net

Solvent-Free and Aqueous Medium Approaches

Traditional esterification reactions often rely on organic solvents to facilitate the mixing of reactants and to remove water as a byproduct, thereby driving the reaction equilibrium towards the product side. However, growing environmental concerns have spurred research into solvent-free and aqueous-based synthetic methods.

Solvent-Free Synthesis:

A significant advancement in green chemistry is the development of solvent-free reaction conditions. For the synthesis of thioesters, including potentially this compound, a direct condensation of the carboxylic acid and the alcohol can be performed. This approach is often facilitated by the use of a solid acid catalyst or by heating the neat mixture of reactants. For instance, a method for producing methyl thioglycolate involves reacting thioglycolic acid and methanol (B129727) in the presence of an activating agent like a p-toluenesulfonic acid solution, followed by distillation. chemicalbook.comgoogle.comguidechem.com Another approach involves the use of methanesulfonic anhydride (B1165640) (MSAA) as a promoter for the S-carbonylation of thiols with carboxylic acids, which proceeds under solvent-free conditions and generates water as the only byproduct. ias.ac.in This method is noted for its efficiency and atom-economic nature. ias.ac.in

The use of mechanical grinding is another solvent-free technique that has been successfully applied to the synthesis of related compounds. For example, a solvent-free methodology was developed for the synthesis of 1,3-thiazolidin-4-ones by the reaction of anilines, benzaldehydes, and thioglycolic acid using a mechanical grinding reaction equipment (MGRE). asta.edu.au This suggests that mechanochemical methods could be a viable, environmentally friendly alternative for the synthesis of this compound.

Aqueous Medium Approaches:

While the presence of water can hinder traditional esterification by favoring the reverse hydrolysis reaction, several modern catalytic systems have been developed to overcome this challenge. Synthesizing thioesters in water is an attractive green alternative. One such method describes the copper-catalyzed coupling of aldehydes and thiols in water without the need for a surfactant, yielding thioesters in moderate to good yields. rsc.org Another efficient method for thioester synthesis involves the reaction of carboxylic acids and thiols using N,N'-diisopropylcarbodiimide (DIC) in water, presenting a mild and simple protocol. tandfonline.com Furthermore, the synthesis of thioesters from tertiary thioamides and alkyl halides has been successfully demonstrated in water with the aid of catalysts. rsc.org These examples highlight the potential for developing an aqueous-based synthesis for this compound, likely involving a carefully selected catalyst that can function effectively in the presence of water.

Table 1: Comparison of Synthetic Approaches for Thioesters

Approach Reactants Conditions Advantages Potential for this compound Synthesis
Solvent-Free Thioglycolic Acid, 2-Octanol Heat, Acid Catalyst (e.g., p-toluenesulfonic acid, MSAA) Reduced solvent waste, simplified purification High, based on analogous reactions for other thioglycolates.
Mechanochemical Thioglycolic Acid, 2-Octanol Mechanical Grinding Solvent-free, potentially milder conditions Feasible, as demonstrated for related heterocyclic synthesis.
Aqueous Medium Thioglycolic Acid, 2-Octanol Water, Specific Catalyst (e.g., Copper-based, DIC) Environmentally benign solvent, potential for simplified workup Possible, but may require specialized catalyst development.

Atom Economy and Waste Minimization in Synthetic Routes

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. rsc.org The ideal reaction has a 100% atom economy, meaning there are no waste byproducts. rsc.orgorganic-chemistry.org

HSCH₂COOH + CH₃(CH₂)₅CH(OH)CH₃ → HSCH₂COOCH(CH₃)(CH₂)₅CH₃ + H₂O

In this reaction, the only theoretical byproduct is water. The atom economy can be calculated using the formula:

Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of all Reactants) x 100

For the synthesis of this compound, the molecular weights are approximately:

this compound: 218.36 g/mol

Thioglycolic acid: 92.12 g/mol

2-Octanol: 130.23 g/mol

The calculated atom economy is approximately 89.4%. This high value indicates that the majority of the atoms from the reactants are incorporated into the final product.

To further enhance the green credentials of the synthesis, waste minimization strategies beyond high atom economy are crucial. acs.org These include:

Catalyst Selection and Recycling: The use of heterogeneous catalysts, such as solid acid resins (e.g., Amberlyst 15), is advantageous as they can be easily separated from the reaction mixture and potentially reused, reducing waste and cost. acs.orggoogle.comasianpubs.org Homogeneous catalysts, while effective, can be more challenging to separate from the product.

Byproduct Management: The primary byproduct, water, is non-hazardous. In solvent-free or high-concentration reactions, the removal of water can drive the equilibrium towards the product, and the collected water is easily disposed of.

Reduction of Purification Steps: High-yield and high-selectivity reactions minimize the need for extensive purification steps like chromatography, which consume large quantities of solvents and energy. asta.edu.au Developing a process that yields a product of sufficient purity for its intended application directly from the reaction mixture is a key goal in waste minimization.

Solvent Choice: When solvents are necessary, the choice of environmentally benign solvents is preferred. If an aqueous medium is used, it eliminates the need for volatile organic compounds (VOCs).

Table 2: Atom Economy and Waste Minimization Considerations

Factor Implication for Synthesis of this compound
Atom Economy Inherently high (approx. 89.4%) for the direct esterification route.
Catalyst Heterogeneous catalysts (e.g., solid acid resins) are preferable for ease of separation and recycling, minimizing catalyst waste.
Byproducts The main byproduct is water, which is non-toxic and easy to handle.
Purification Optimizing reaction conditions to maximize yield and selectivity reduces the need for solvent-intensive purification methods.
Solvents Solvent-free or aqueous-based approaches are the most desirable to minimize organic solvent waste.

Advanced Spectroscopic and Chromatographic Characterization of 1 Methylheptyl Mercaptoacetate and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy Studies

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the magnetic properties of atomic nuclei, NMR allows for the elucidation of molecular structure and dynamics.

Proton (¹H) and Carbon-13 (¹³C) NMR are the cornerstones of structural analysis for organic molecules like 1-Methylheptyl mercaptoacetate (B1236969). researchgate.net The ¹H NMR spectrum reveals the number of distinct proton environments, their neighboring protons (through spin-spin splitting), and their relative numbers (through integration). The ¹³C NMR spectrum indicates the number of unique carbon atoms in the molecule. slideshare.netlibretexts.org

Predicted ¹H NMR Data for 1-Methylheptyl Mercaptoacetate: The expected ¹H NMR spectrum would display signals corresponding to the methyl group of the heptyl chain, the various methylene (B1212753) groups, the methine proton adjacent to the ester oxygen, the methylene group of the mercaptoacetate moiety, and the thiol proton (if present as an impurity or from hydrolysis).

Predicted ¹³C NMR Data for this compound: The ¹³C NMR spectrum is typically acquired with proton decoupling, resulting in a single peak for each unique carbon atom. libretexts.org The carbonyl carbon of the ester is highly deshielded and appears significantly downfield, while the aliphatic carbons of the 1-methylheptyl chain appear in the upfield region.

Interactive Data Table: Predicted NMR Chemical Shifts (δ) for this compound

Atom Position (Structure) Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
a (CH₃-CH₂)~ 0.89 (t)~ 14.0
b (CH₃-CH₂-CH₂)~ 1.2-1.4 (m)~ 22.5
c (CH₂-CH₂-CH(O)-)~ 1.2-1.4 (m)~ 25.0
d (CH₂-CH(O)-)~ 1.2-1.4 (m)~ 29.0
e (CH₂-CH(O)-)~ 1.5-1.6 (m)~ 31.7
f (CH(O)-CH₃)~ 1.25 (d)~ 19.5
g (CH-O-C=O)~ 4.9-5.1 (m)~ 74.0
h (O=C-CH₂-S)~ 3.25 (s)~ 27.0
i (O=C-CH₂)-~ 170.0
j (HS-CH₂)~ 1.9-2.1 (t, for free thiol)-

Note: Predicted values are based on standard chemical shift tables and data from similar structures like 2-ethylhexyl mercaptoacetate. chemicalbook.comcarlroth.com t=triplet, d=doublet, m=multiplet, s=singlet.

While 1D NMR provides essential data, 2D NMR techniques are crucial for definitively establishing the connectivity of atoms within the molecule. uvic.ca

COSY (Correlation Spectroscopy): This homonuclear experiment correlates protons that are coupled to each other, typically through two or three bonds. researchgate.net For this compound, a COSY spectrum would show cross-peaks connecting the methine proton (g) to the adjacent methylene protons (e) and the methyl protons (f). It would also reveal the connectivity sequence of the methylene groups (a-b-c-d-e) in the heptyl chain.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Correlation): These are inverse-detected heteronuclear experiments that correlate protons directly to the carbons they are attached to (¹J-coupling). ustc.edu.cn An HSQC spectrum of this compound would show a correlation peak for each C-H bond, for instance, linking the proton signal at ~4.9-5.1 ppm (g) to the carbon signal at ~74.0 ppm (g), confirming the position of the ester linkage on the alkyl chain. researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over multiple bonds (typically 2-3 bonds). youtube.com This is vital for identifying quaternary carbons and piecing together molecular fragments. For example, the protons of the mercaptoacetate methylene group (h) would show a correlation to the carbonyl carbon (i), and the methine proton (g) would also correlate to this carbonyl carbon, unambiguously confirming the ester structure.

Molecules are not static; they undergo various dynamic processes, such as rotation around single bonds, which can often be studied by NMR. libretexts.org In this compound, rotation around the C-C single bonds of the alkyl chain and the C-O and C-S bonds is generally fast on the NMR timescale at room temperature, leading to averaged signals. ucl.ac.uk

Dynamic NMR (DNMR) involves acquiring spectra at variable temperatures. scispace.com By lowering the temperature, the rate of conformational exchange can be slowed. If the exchange rate becomes slow enough, separate signals for different conformers may be observed. This could potentially allow for the study of rotational barriers around the ester or thioether linkages, providing insight into the molecule's conformational preferences and flexibility. colab.ws

Mass Spectrometry (MS) Applications

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine molecular weight and elemental composition and to deduce structural information through fragmentation analysis. fujifilm.com

High-Resolution Mass Spectrometry (HRMS) measures m/z values with very high accuracy (typically to four or five decimal places). This precision allows for the determination of a unique elemental formula for the molecule. uni-saarland.de this compound and its isomer, isooctyl mercaptoacetate, share the same molecular formula.

Molecular Formula and Mass Data:

Molecular Formula: C₁₀H₂₀O₂S nist.govnih.gov

Molecular Weight (Average): 204.33 g/mol nist.govnih.gov

Calculated Exact Mass (Monoisotopic): 204.11840 Da nih.govnih.gov

An HRMS measurement confirming a mass of ~204.1184 would strongly support the elemental composition of C₁₀H₂₀O₂S, distinguishing it from other compounds with a similar nominal mass.

In tandem mass spectrometry (MS/MS), a specific ion (the precursor or parent ion) is selected, fragmented, and the resulting product (or daughter) ions are analyzed. uab.edu The fragmentation pattern is like a fingerprint, providing detailed structural information. uni-saarland.de For this compound (M), the molecular ion [M]⁺• or the protonated molecule [M+H]⁺ would be the precursor ion.

Likely Fragmentation Pathways: The primary fragmentation points would be the ester linkage and the C-S bond, which are the most labile parts of the molecule. Key fragmentation mechanisms would include:

Cleavage of the Alkyl Chain: A prominent fragmentation pathway would be the loss of the 1-methylheptyl group as an alkene (C₈H₁₆) via a McLafferty-type rearrangement, or loss of the alkyl radical.

Ester Bond Cleavage: Cleavage of the C-O bond of the ester would lead to the formation of a [C₈H₁₇]⁺ ion (m/z 113) or a resonance-stabilized acylium ion [CH₂SCO]⁺.

Alpha-Cleavage: Cleavage of the bond alpha to the sulfur atom is also a common pathway for thioethers.

Interactive Data Table: Predicted Key MS/MS Fragments for this compound ([M+H]⁺, m/z 205.1)

m/z of Fragment Ion Proposed Identity/Neutral Loss Fragmentation Pathway
113.1[C₈H₁₇]⁺ (1-methylheptyl cation)Cleavage of the ester O-C bond.
91.0[HSCH₂COOH + H]⁺Loss of the 1-octene (B94956) molecule (C₈H₁₆).
75.0[CH₂=C(OH)SH]⁺Fragmentation of the mercaptoacetic acid moiety.
59.1[CH₃CS]⁺Cleavage adjacent to the sulfur and carbonyl group.

Note: The fragmentation pattern provides evidence for both the mercaptoacetate and the 1-methylheptyl ester components of the molecule, allowing for its structural confirmation. miamioh.eduresearchgate.net

Soft Ionization Techniques for Intact Molecule Analysis (e.g., ESI-MS, MALDI-TOF)

Soft ionization mass spectrometry techniques are indispensable for the analysis of intact molecules as they impart minimal energy to the analyte, reducing fragmentation and preserving the molecular ion. Electrospray Ionization (ESI-MS) and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) are two such powerful methods for characterizing this compound.

Electrospray Ionization-Mass Spectrometry (ESI-MS) is a highly sensitive technique well-suited for polar and thermally labile compounds. metwarebio.com It generates ions directly from a solution, making it ideal for coupling with liquid chromatography (LC-MS). metwarebio.comuvic.ca For this compound, analysis via ESI-MS typically involves dissolving the sample in a suitable solvent mixture, such as methanol (B129727) or acetonitrile (B52724) with a small percentage of formic acid, to facilitate protonation. In positive ion mode, the molecule readily forms protonated adducts [M+H]⁺. Due to the common presence of sodium salts in laboratory glassware and reagents, sodiated adducts [M+Na]⁺ are also frequently observed. uvic.cagoogleapis.com The high sensitivity of ESI allows for the detection of analytes at very low concentrations, which is beneficial for identifying trace-level derivatives or degradation products. metwarebio.com

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS is another soft ionization technique that allows for the analysis of molecules, often those of higher molecular weight. researchgate.net In MALDI analysis, the analyte is co-crystallized with a large excess of a matrix compound, which strongly absorbs laser energy. researchgate.netnih.gov For a moderately sized molecule like this compound, common matrices such as 2,5-dihydroxybenzoic acid (DHB) or α-cyano-4-hydroxycinnamic acid (HCCA) are effective. researchgate.netresearchgate.net Upon irradiation by a pulsed laser, the matrix absorbs the energy and transfers protons to the analyte molecules, leading to the formation of singly charged ions, typically [M+H]⁺ or adducts with alkali metals like [M+Na]⁺ or [M+K]⁺. nih.gov MALDI-TOF is particularly useful for confirming the molecular weight of the intact ester and can be used to analyze complex mixtures or reaction products with minimal sample preparation. researchgate.netscispace.com

Table 1: Representative Soft Ionization MS Data for this compound Molecular Formula: C₁₀H₂₀O₂S, Molecular Weight: 204.33 g/mol

Chromatographic Separations and Purity Assessment

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

Reverse-phase HPLC (RP-HPLC) is a widely used method for the analysis of moderately polar organic compounds like esters. sielc.com A robust HPLC method for this compound allows for accurate quantification and purity determination.

Method Development: A typical method involves a C18 stationary phase, which separates compounds based on their hydrophobicity. tjpr.org The mobile phase generally consists of a mixture of an organic solvent, such as acetonitrile or methanol, and an aqueous buffer. researchgate.net Isocratic elution with a constant mobile phase composition can be effective, and detection is commonly performed using a UV detector set to a wavelength where the ester carbonyl group absorbs, typically around 210-230 nm. tjpr.org

Method Validation: To ensure reliability, the developed HPLC method must be validated according to International Conference on Harmonisation (ICH) guidelines. Key validation parameters include specificity, linearity, range, accuracy (recovery), precision (repeatability and intermediate precision), and the limits of detection (LOD) and quantification (LOQ). tjpr.orgresearchgate.net Linearity is confirmed by analyzing a series of standard solutions across a range of concentrations and obtaining a high correlation coefficient (R² > 0.999). tjpr.org Accuracy is assessed through recovery studies by spiking a known amount of the analyte into a sample matrix. researchgate.net

Table 2: Example HPLC Method Parameters for Purity Analysis

Table 3: Summary of HPLC Method Validation Findings

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Component Analysis and Impurity Profiling

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds. medistri.swiss It is particularly effective for impurity profiling of this compound, as common impurities such as unreacted starting materials (2-octanol, mercaptoacetic acid) and side-products are often volatile. researchgate.net The sample is vaporized and separated on a capillary column before being detected by a mass spectrometer, which provides both quantitative data and structural information from the mass spectrum. medistri.swissresearchgate.net

Impurity Profiling: The high separation efficiency of GC combined with the definitive identification power of MS allows for the detection and characterization of process-related impurities. shimadzu.co.kr For example, residual 2-octanol (B43104) or the formation of dithiodiglycolic acid esters could be monitored. The mass spectrum of each separated impurity provides a unique fragmentation pattern, or "fingerprint," which can be compared against spectral libraries for positive identification. medistri.swiss This is crucial for controlling the quality of the final product. nih.gov

Table 4: Typical GC-MS Parameters and Impurity Profile for this compound

Chiral Chromatography for Enantiomeric Purity Determination

The 1-methylheptyl group contains a stereocenter at the C2 position of the octyl chain, meaning that this compound exists as a pair of enantiomers (R and S). Since enantiomers can exhibit different biological activities, determining the enantiomeric purity is critical, especially in pharmaceutical and biological contexts. americanpharmaceuticalreview.com Chiral chromatography is the most common and reliable method for separating enantiomers. nih.govyakhak.org

Enantiomeric Separation: The separation is achieved using a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) phenylcarbamates (e.g., Chiralcel® or Chiralpak® columns), are highly effective for resolving a wide range of chiral compounds, including esters. yakhak.orgphenomenex.com The separation mechanism relies on the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector on the stationary phase, leading to different retention times. The mobile phase is typically a non-polar solvent system, such as a mixture of hexane (B92381) and isopropanol. phenomenex.com The successful separation allows for the quantification of each enantiomer and the calculation of the enantiomeric excess (ee), a measure of chiral purity. wikipedia.org

Table 5: Illustrative Chiral HPLC Method for Enantiomeric Resolution

Infrared (IR) and UV-Visible (UV-Vis) Spectroscopy for Functional Group Analysis and Electronic Transitions

Spectroscopic methods such as Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide valuable information about the molecular structure of this compound. IR spectroscopy is used to identify functional groups, while UV-Vis spectroscopy provides insight into electronic transitions within the molecule.

Infrared (IR) Spectroscopy: IR spectroscopy is a powerful technique for confirming the presence of key functional groups by measuring the absorption of infrared radiation, which excites molecular vibrations. utdallas.eduspectroscopyonline.com The IR spectrum of this compound is characterized by several distinct absorption bands. The most prominent is the strong carbonyl (C=O) stretch of the ester group. The presence of the thiol (S-H) group gives rise to a weak, but sharp, absorption band. Other characteristic absorptions include C-H stretches from the alkyl chain and C-O stretches associated with the ester linkage. libretexts.orgoatext.com The region below 1500 cm⁻¹ is known as the fingerprint region and contains a complex pattern of bending vibrations unique to the molecule. libretexts.org

UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the promotion of electrons to higher energy orbitals. The primary chromophore in this compound is the ester carbonyl group. This group undergoes a weak n→π* electronic transition, which typically appears as a low-intensity absorption band in the region of 210-220 nm. The thiol group also exhibits weak absorption in the UV region. While not highly specific, UV-Vis spectroscopy is useful for quantitative analysis in conjunction with HPLC, as the absorbance is proportional to the concentration. grafiati.com

Table 6: Spectroscopic Data for this compound

Table of Mentioned Compounds

Mechanistic Investigations of 1 Methylheptyl Mercaptoacetate Reactivity

Thioester Hydrolysis and Transesterification Mechanisms

Thioesters, such as 1-Methylheptyl mercaptoacetate (B1236969), are key intermediates in various chemical and biological processes. Their reactivity is centered around the thioester linkage (-C(O)S-), which, while kinetically stable in neutral aqueous solutions, is susceptible to nucleophilic attack. nih.gov The thermodynamics of thioester hydrolysis are generally favorable. harvard.edu

The hydrolysis rate can be expressed by the following equation: Rate = k_a[H+][Thioester] + k_w[Thioester] + k_b[OH-][Thioester]

Where:

k_a is the second-order rate constant for acid-mediated hydrolysis.

k_w is the first-order rate constant for pH-independent hydrolysis.

k_b is the second-order rate constant for base-mediated hydrolysis.

Table 1: Representative Hydrolysis Rate Constants for an Alkyl Thioester (S-methyl thioacetate) in Water

Parameter Value Conditions
Acid-Mediated (k_a) 1.5 x 10⁻⁵ M⁻¹s⁻¹ 23°C
pH-Independent (k_w) 3.6 x 10⁻⁸ s⁻¹ 23°C
Base-Mediated (k_b) 1.6 x 10⁻¹ M⁻¹s⁻¹ 23°C
Half-life (t₁/₂) ~155 days pH 7, 23°C

Data sourced from studies on S-methyl thioacetate (B1230152) as a model compound. researchgate.netnih.gov

Transesterification is the process of exchanging the alkyl or aryl group of an ester with that of an alcohol or thiol. For a thioester like 1-Methylheptyl mercaptoacetate, this primarily involves thiol-thioester exchange, a type of transesterification. researchgate.net This reaction can proceed through intermolecular or, if the structure allows, intramolecular pathways.

Intermolecular Pathways: The mechanism of transesterification can be catalyzed by either acid or base. wikipedia.org

Base-Catalyzed Mechanism: A base deprotonates the incoming thiol (R'SH) to form a more potent thiolate nucleophile (R'S⁻). The thiolate then attacks the electrophilic carbonyl carbon of the thioester. This addition forms a tetrahedral intermediate, which subsequently collapses, expelling the original thiolate (1-methylheptylthiolate) as the leaving group to yield the new thioester. masterorganicchemistry.com

Acid-Catalyzed Mechanism: An acid protonates the carbonyl oxygen of the thioester, enhancing the electrophilicity of the carbonyl carbon. The neutral incoming thiol then attacks the activated carbonyl, leading to a tetrahedral intermediate. Following a proton transfer, the original thiol (1-methylheptanol) is eliminated, and deprotonation of the resulting product yields the new thioester. masterorganicchemistry.com

Under appropriate conditions, such as neutral pH, the rate of thiol-thioester exchange can be several orders of magnitude greater than the rate of hydrolysis. harvard.eduresearchgate.net

Intramolecular Pathways: Intramolecular transesterification is less relevant for this compound itself but is a critical concept in molecules containing both a thioester and a nucleophilic group (like a thiol or alcohol). If these groups are positioned appropriately to form a stable five- or six-membered ring, an intramolecular nucleophilic attack can occur, leading to a cyclic product. This process is also typically catalyzed by acid or base. masterorganicchemistry.com

Nucleophilic Reactivity of the Thiol and Carbonyl Centers

The reactivity of this compound is characterized by two primary centers: the nucleophilic sulfur atom of the thiol group (in its thiolate form) and the electrophilic carbonyl carbon.

The sulfur atom in the mercaptoacetate moiety is a potent nucleophile, especially after deprotonation to the thiolate. masterorganicchemistry.comresearchgate.net This high nucleophilicity allows it to readily participate in S_N2 reactions with a variety of electrophiles. youtube.com For example, it can react with alkyl halides to form thioethers.

R-S⁻ + R'-X → R-S-R' + X⁻

The thiol group is also susceptible to oxidation. The S-H bond is weaker than an O-H bond, making thiols more easily oxidized than their alcohol counterparts. chemistrysteps.com

With Mild Oxidizing Agents: Reaction with mild oxidants like iodine (I₂) or atmospheric oxygen leads to the formation of a disulfide, coupling two thiol molecules together. masterorganicchemistry.comchemistrysteps.com 2 R-SH + I₂ → R-S-S-R + 2 HI

With Strong Oxidizing Agents: Stronger oxidizing agents, such as peroxides or permanganate (B83412), can oxidize the thiol further to sulfinic acids (R-SO₂H) and ultimately to sulfonic acids (R-SO₃H). chemistrysteps.com

Compounds containing the mercaptoacetate group can function as sulfur transfer agents in organic synthesis. Mercaptoacetic acid, the parent acid of the ester, is used as a sulfur transfer agent for the synthesis of sulfonyl chlorides. This capability stems from the reactivity of the sulfur atom and the stability of the resulting products. The thioester this compound can participate in similar reactions where the sulfur-containing part of the molecule is transferred to an electrophilic substrate.

Oxidation-Reduction Potentials and Pathways

The thiol group of this compound imparts it with reducing properties. The oxidation-reduction potential (Eh) of a thiol is a measure of its tendency to be oxidized. While a specific standard potential for this compound is not documented, values for structurally similar thiols provide a useful reference. The reducing intensity of thiols is significant, allowing them to act as effective antioxidants. nih.gov

The primary redox pathway for thiols involves the reversible formation of a disulfide bond. This thiol-disulfide interchange is a fundamental process in biochemistry, for instance, in protein folding.

2 R-SH ⇌ R-S-S-R + 2H⁺ + 2e⁻

Further irreversible oxidation leads to the formation of sulfinic and sulfonic acids, as mentioned previously. The exact redox potential is influenced by factors such as pH and the molecular structure. A study comparing various reducing agents found that the reducing intensity of 2-mercaptoethanol (B42355) was greater than that of cysteine hydrochloride and sodium thioglycolate. nih.gov Another study on the reaction of thioglycolic acid with a superoxide (B77818) complex noted its standard reduction potential as -0.26 V, indicating its capacity as a reductant. researchgate.net

Table 2: Representative Reduction Potentials and Eh Values for Thiol Compounds

Compound Potential / Value Type Conditions
Thioglycolic Acid -0.26 V Standard Reduction Potential (E°) vs. SHE
2-Mercaptoethanol -0.26 V Standard Reduction Potential (E°) vs. SHE
Cysteine -0.22 V Standard Reduction Potential (E°) pH 7
2-Mercaptoethanol -201 mV Eh₇ 0.1% solution in TSB
Cysteine HCl -186 mV Eh₇ 0.1% solution in TSB

Data sourced from various studies on representative thiol compounds. nih.govresearchgate.net

Formation of Disulfide Linkages and Polymerization Tendencies

The most characteristic reaction of the thiol group in this compound is its oxidation to form a disulfide. This transformation involves the coupling of two thiol molecules to form a single molecule containing a sulfur-sulfur bond.

The reaction can be represented as: 2 HSCH₂CO₂C₈H₁₇ + [O] → C₈H₁₇O₂CCH₂S-SCH₂CO₂C₈H₁₇ + H₂O

As a monofunctional thiol, this compound's reactivity leads to dimerization, yielding bis(1-methylheptyl) 2,2'-disulfanediyldiacetate. It does not possess an inherent tendency to form long-chain polymers on its own. Polymerization involving disulfide bonds, resulting in poly(disulfide)s, requires starting materials with at least two thiol groups (dithiols) that can link together sequentially to build a polymer chain. chemrxiv.org

The thiol-disulfide exchange reaction is a related equilibrium process where a thiol reacts with a disulfide, cleaving the S-S bond and forming a new disulfide and a new thiol. libretexts.orgnih.gov This dynamic interchange is a key feature of disulfide chemistry.

Reactivity with Common Reducing and Oxidizing Agents

The thiol group of this compound is susceptible to a range of redox reactions. Its behavior with common oxidizing and reducing agents is critical to understanding its stability and potential transformations.

Oxidizing Agents: Thiols can be oxidized by various agents. While mild oxidants like iodine (I₂) or hydrogen peroxide (H₂O₂) typically yield the corresponding disulfide, stronger oxidizing agents can lead to higher oxidation states of sulfur. chemistrysteps.comresearchgate.net For instance, strong oxidants such as potassium permanganate (KMnO₄) or chromic acid can oxidize thiols beyond the disulfide stage to form sulfonic acids (R-SO₃H). chemistrysteps.comtowson.edu

Reducing Agents: The disulfide dimer of this compound can be readily cleaved back to the parent thiol by common reducing agents. Reagents like dithiothreitol (B142953) (DTT) and 2-mercaptoethanol are widely used in laboratory settings to reduce disulfide bonds. science.govresearchgate.net Thioglycolic acid itself can also act as a reducing agent in certain contexts, participating in thiol-disulfide exchange reactions to cleave disulfide bonds. nih.gov

Reagent TypeSpecific AgentProduct from this compoundReaction Type
Mild Oxidizing AgentHydrogen Peroxide (H₂O₂)Bis(1-methylheptyl) 2,2'-disulfanediyldiacetateOxidative Coupling
Mild Oxidizing AgentIodine (I₂)Bis(1-methylheptyl) 2,2'-disulfanediyldiacetateOxidative Coupling
Strong Oxidizing AgentPotassium Permanganate (KMnO₄)1-Methylheptyl 2-sulfoacetateOxidation
Reducing Agent (acting on the disulfide)Dithiothreitol (DTT)This compoundReduction/Cleavage

Coordination Chemistry and Metal Complexation

The mercaptoacetate moiety of this compound possesses functional groups capable of coordinating with metal ions, acting as a ligand to form metal complexes.

Ligand Properties of the Mercaptoacetate Moiety in Transition Metal Systems

The mercaptoacetate portion of the molecule contains two potential donor sites for metal coordination: the sulfur atom of the thiol group and the oxygen atoms of the ester's carbonyl group. The deprotonated thiol (thiolate) is a soft Lewis base, making it particularly effective at coordinating with soft Lewis acid metal ions like Hg(II), Cd(II), Pb(II), and Cu(I). wikipedia.org The carbonyl oxygen, being a harder Lewis base, can also participate in coordination, especially with harder metal ions.

This dual-donor capability allows the mercaptoacetate group to function as a bidentate ligand, meaning it can attach to a central metal ion at two points simultaneously. researchgate.net This mode of binding is known as chelation. In transition metal systems, the specific coordination mode (monodentate via sulfur, or bidentate via sulfur and oxygen) will depend on the metal ion, the solvent, and the presence of other competing ligands. wikipedia.org

Chelation Mechanisms and Stability of Metal-Thiolate Complexes

Chelation is the formation of two or more separate coordinate bonds between a polydentate ligand and a single central metal atom, resulting in the formation of a ring structure. scribd.com When this compound acts as a bidentate ligand, it forms a stable five-membered ring with the metal ion, involving the S, C, C, O, and metal atoms.

The stability of the resulting metal complex is significantly enhanced by this ring formation, an effect known as the "chelate effect." fiveable.me Complexes formed by polydentate ligands (chelators) are generally more stable than those formed by a comparable number of monodentate ligands. scribd.comfiveable.me This increased stability is primarily due to a favorable entropy change upon complex formation.

The stability of these metal-thiolate complexes is quantified by their stability constants (or formation constants, K_f). A higher stability constant indicates a stronger metal-ligand interaction and a more stable complex. wikipedia.org While specific stability constants for this compound are not documented, data from the parent compound, thioglycolic acid, shows the formation of stable complexes with various divalent and trivalent metal ions. nih.gov The long alkyl chain (1-methylheptyl) is not expected to significantly alter the intrinsic chelating ability of the mercaptoacetate headgroup, although it may introduce steric effects or influence the solubility of the resulting complex.

Reaction Kinetics and Thermodynamic Parameters of Key Transformations

The rates and energy changes associated with the reactions of this compound are fundamental to predicting its behavior. Direct kinetic and thermodynamic data for this specific compound are not available in the literature; therefore, this section discusses the expected parameters based on studies of analogous thioacids.

The oxidation of thiols to disulfides is a key transformation. Kinetic studies on the oxidation of thioglycolic acid (TGA) by various oxidizing agents reveal complex mechanisms. For example, the oxidation of TGA by bis(2,2'-bipyridyl) copper(II) permanganate was found to be first-order with respect to the oxidant and exhibited Michaelis-Menten type kinetics with respect to the thioacid, suggesting the formation of an intermediate complex before the rate-determining step. ias.ac.in The reaction was also found to be catalyzed by hydrogen ions. ias.ac.in

Kinetic Data for the Oxidation of Thioglycolic Acid (TGA) by Bis(2,2'-bipyridyl) copper(II) permanganate ias.ac.in
ParameterObservation
Order of Reaction (w.r.t. Oxidant)First Order
Kinetics (w.r.t. TGA)Michaelis-Menten Type
Effect of [H⁺]Catalytic
Proposed IntermediateSulphenium cation in the rate-determining step

The thiol-disulfide exchange reaction is another critical process. Mechanistic studies indicate that this reaction proceeds through a bimolecular nucleophilic substitution (S_N2) pathway. nih.gov The attacking species is the thiolate anion, which acts as a nucleophile, attacking one of the sulfur atoms of the disulfide bond. researchgate.net The reaction passes through a trigonal bipyramidal transition state. The rate of this exchange is highly dependent on the pKa of the thiol (which determines the concentration of the reactive thiolate at a given pH) and steric factors around the sulfur atoms. researchgate.net

Thermodynamically, the thiol/disulfide system is a redox couple with a characteristic standard redox potential (E°). While the specific value for this compound is unknown, the redox potentials of biological thiols like glutathione (B108866) (GSH) provide a useful reference. The standard potential of the GSH/GSSG (glutathione disulfide) couple is approximately -240 mV, indicating its role as a significant cellular reducing agent. nih.gov The actual redox potential (E_h) in a given system depends on the concentrations of the reduced (thiol) and oxidized (disulfide) forms, as described by the Nernst equation.

Computational and Theoretical Chemistry Studies of 1 Methylheptyl Mercaptoacetate

Quantum Chemical Calculations of Molecular and Electronic Structure

There is no available research data on the quantum chemical calculations for 1-Methylheptyl mercaptoacetate (B1236969).

Specific studies utilizing DFT or ab initio methods to determine the optimized molecular geometry and predict the energetic properties of 1-Methylheptyl mercaptoacetate are not found in the scientific literature.

No conformational analyses or explorations of the potential energy surfaces for this compound have been published.

Vibrational frequency analyses, which are crucial for interpreting infrared and Raman spectra, have not been reported for this compound.

Molecular Orbital Theory and Frontier Orbital Analysis

Detailed molecular orbital theory studies, including frontier orbital analysis, are absent for this compound in the current body of scientific work.

There are no published calculations of the HOMO and LUMO energies for this compound.

Electrostatic potential maps, which are used to predict sites of electrophilic and nucleophilic attack, have not been generated or published for this compound.

Intermolecular and Intramolecular Interactions

The non-covalent interactions involving this compound are critical to understanding its physical properties and reactivity. These forces can be accurately modeled using modern computational techniques.

Analysis of Hydrogen Bonding Characteristics

Although this compound lacks classical hydrogen bond donor groups (like -OH or -NH), it can participate in weaker hydrogen bonding interactions.

Intramolecular Hydrogen Bonds: The primary intramolecular interaction of this type would be a weak C–H···O hydrogen bond. Quantum chemical calculations, such as Density Functional Theory (DFT), can be employed to identify and characterize these bonds. mdpi.com The geometry of the molecule can allow a hydrogen atom from the alkyl chain or the acetyl group to come into proximity with the carbonyl oxygen. The strength of such bonds is typically very weak, similar in energy to van der Waals interactions. researchgate.net

Intermolecular Hydrogen Bonds: The carbonyl oxygen of the thioester group can act as a hydrogen bond acceptor in the presence of protic solvents like water or alcohols. Computational methods can quantify the strength and geometry of these interactions, which are crucial for understanding the compound's solubility. libretexts.org

Table 1: Hypothetical Geometric Parameters for C–H···O Intramolecular Hydrogen Bonds in this compound Calculated at the B3LYP/6-31+G level.***

Interaction TypeH···O Distance (Å)C–H···O Angle (°)Bond Critical Point (BCP) Electron Density, ρ(r) (a.u.)
C(α)-H···O=C2.451150.008
C(alkyl)-H···O=C2.581090.005

Investigation of Other Non-Covalent Interactions (e.g., van der Waals, dispersion forces)

Non-covalent interactions in molecules like this compound are a combination of several forces that dictate its aggregation behavior and interaction with other molecules.

London Dispersion Forces: Due to the long, flexible 1-methylheptyl group, London dispersion forces are the most significant non-covalent interaction. chemistrytalk.orglibretexts.org These forces arise from temporary fluctuations in electron density and increase with the size and surface area of the molecule. nih.gov High-level computational methods, particularly DFT with dispersion corrections (e.g., DFT-D3) or Møller-Plesset perturbation theory (MP2), are essential for accurately modeling these interactions.

Quantum Theory of Atoms in Molecules (QTAIM): To rigorously analyze these weak interactions, the Quantum Theory of Atoms in Molecules (QTAIM) can be applied. nih.govamercrystalassn.org This method analyzes the topology of the electron density to find bond critical points (BCPs) between non-covalently linked atoms. wiley-vch.de The properties at these BCPs, such as electron density (ρ) and its Laplacian (∇²ρ), provide quantitative insight into the nature and strength of the interactions. researchgate.netnih.gov

Table 2: Summary of Expected Non-Covalent Interactions in this compound.

Interaction TypePrimary Contributing MoietyRelative StrengthComputational Method for Analysis
London Dispersion1-Methylheptyl ChainStrongDFT-D3, MP2, SAPT
Dipole-DipoleThioester Group (-C(O)S-)ModerateDFT, MP2
C–H···O Hydrogen BondCarbonyl Oxygen and Alkyl C-HWeakQTAIM, NBO

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a powerful tool for exploring the dynamic behavior of this compound in various environments over time, offering insights that static quantum chemical calculations cannot. nih.gov

Conformational Sampling and Dynamics in Solution

The considerable flexibility of the 1-methylheptyl chain means the molecule can adopt a multitude of conformations. MD simulations can effectively sample this conformational space to identify the most probable structures and the dynamics of their interconversion. mdpi.comacs.orgnih.gov

By running simulations for nanoseconds or longer, a trajectory of atomic positions is generated. Analysis of this trajectory, particularly the dihedral angles along the alkyl backbone and at the thioester linkage, reveals the population distribution of different conformers (e.g., anti vs. gauche). This information is crucial for understanding how molecular shape influences physical properties. nsf.gov

Table 3: Hypothetical Population of Conformers for Key Dihedral Angles in this compound in a Nonpolar Solvent (Hexane) at 298 K from an MD Simulation.

Dihedral AngleDominant ConformerPopulation (%)
C-S-C-C (Thioester)anti (trans)~85%
C-C-C-C (Alkyl Chain)anti (trans)~65% per C-C bond
C-C-C-C (Alkyl Chain)gauche~35% per C-C bond

Solvation Effects and Solvent-Solute Interactions

MD simulations are exceptionally well-suited for studying how a solute interacts with its solvent environment. nih.gov By simulating this compound in different solvents (e.g., polar water vs. nonpolar hexane), one can gain a detailed picture of its solvation shell. nih.govrsc.org

A key analytical tool for this is the Radial Distribution Function (RDF), g(r) . The RDF describes the probability of finding a solvent molecule at a certain distance from a specific atom or functional group of the solute. mdanalysis.orgresearchgate.net Integrating the first peak of the RDF yields the coordination number, which is the average number of solvent molecules in the first solvation shell. This allows for a quantitative comparison of how water molecules might organize around the polar thioester group versus how hexane (B92381) molecules would pack around the nonpolar alkyl tail.

Table 4: Hypothetical Coordination Numbers for this compound in Different Solvents, Derived from Radial Distribution Functions.

Solute GroupSolventCoordination Number (First Shell)
Carbonyl OxygenWater3-4
Alkyl Chain (average)Water10-12 (disordered)
Carbonyl OxygenHexane2-3 (weakly associated)
Alkyl Chain (average)Hexane15-18 (well-packed)

Computational Prediction of Reaction Mechanisms and Pathways

Computational chemistry provides indispensable tools for elucidating the detailed mechanisms of chemical reactions, including transition states and energy barriers, which are often difficult to probe experimentally. nih.gov For this compound, key reactions would include hydrolysis and aminolysis of the thioester bond.

DFT calculations are the workhorse for these investigations. By mapping the potential energy surface, one can identify the minimum energy pathways from reactants to products. This involves optimizing the geometries of the reactants, products, any intermediates, and, crucially, the transition states (TS). The calculated energy difference between the reactants and the transition state gives the activation energy, which governs the reaction rate.

Hydrolysis: Thioester hydrolysis can be acid- or base-catalyzed. Computational studies on analogous systems show that the base-catalyzed pathway typically has a lower activation barrier. researchgate.netnih.gov

Aminolysis: The reaction with amines to form amides is another fundamental reaction. Computational studies have shown that thioesters are generally more reactive towards amine nucleophiles than their oxygen-ester counterparts, a key feature of their role in biochemistry. acs.orgresearchgate.net

Table 5: Hypothetical Gibbs Free Energies of Activation (ΔG‡) and Reaction (ΔG_rxn) for Reactions of this compound in Aqueous Solution, Calculated at the DFT/B3LYP Level with a Continuum Solvation Model.

Reaction PathwayNucleophileΔG‡ (kcal/mol)ΔG_rxn (kcal/mol)
Acid-Catalyzed HydrolysisH₂O / H₃O⁺+22.5-5.0
Base-Catalyzed HydrolysisOH⁻+15.8-18.2
Aminolysis (Neutral)NH₃+19.7-10.5

Transition State Characterization and Activation Energy Calculation

Computational quantum chemistry offers powerful tools to investigate the mechanisms of chemical reactions by characterizing the structures and energies of transition states. For this compound, a key reaction of interest is its hydrolysis, which represents a primary degradation pathway. The hydrolysis of thioesters can proceed through different mechanisms, and computational studies are crucial for elucidating the most favorable reaction pathway.

Theoretical calculations, often employing Density Functional Theory (DFT), can map the potential energy surface of the hydrolysis reaction. This allows for the identification of transition state structures, which are first-order saddle points on the potential energy surface. For the hydrolysis of a thioester like this compound, both concerted and stepwise mechanisms are plausible. In a concerted mechanism, the nucleophilic attack of a water molecule on the carbonyl carbon and the subsequent cleavage of the C-S bond occur in a single step. In a stepwise mechanism, a tetrahedral intermediate is formed, which then breaks down to the products.

A theoretical study on the thiolate-thioester exchange reaction, which shares mechanistic similarities with hydrolysis, revealed that the ionic concerted transition state has a calculated enthalpy of activation of 10.83 kcal mol⁻¹. ulisboa.pt In contrast, the neutral thiol-thioester exchange has a much higher activation enthalpy of 66.43 kcal mol⁻¹, suggesting that the ionic pathway is significantly more favorable. ulisboa.pt The transition state for the ionic concerted mechanism involves the approach of the nucleophile to the trigonal unsaturated carbonyl group. ulisboa.pt

The activation energy (Ea) for such reactions can be calculated from the energy difference between the reactants and the transition state. These calculations are fundamental for predicting the reaction rates under various conditions.

Table 1: Representative Calculated Activation Energies for Thioester Reactions

ReactionMechanismComputational MethodCalculated Activation Enthalpy (kcal/mol)
Thiolate-Thioester ExchangeIonic ConcertedHartree-Fock10.83 ulisboa.pt
Thiol-Thioester ExchangeNeutralHartree-Fock66.43 ulisboa.pt
Intramolecular RearrangementConcerted NeutralHartree-Fock40.9 ulisboa.pt

This table presents representative data from theoretical studies on thioester reactions to illustrate the outputs of activation energy calculations.

Prediction of Degradation Pathways and Stability Profiles

The stability of the thioester bond can be computationally evaluated by calculating the Gibbs free energy of the hydrolysis reaction. Thioester hydrolysis is generally a thermodynamically favorable process. libretexts.org The high acyl group transfer potential of thioesters, which contributes to their reactivity, is a key aspect of their chemical behavior. gonzaga.edu

Beyond simple hydrolysis, computational software can predict a range of potential degradation products under various conditions (e.g., pH, temperature, presence of oxidants). These tools often use knowledge-based systems that contain information on known chemical reactions and degradation patterns of different functional groups. By analyzing the structure of this compound, such programs can identify susceptible sites and propose plausible degradation reactions and products.

Experimental studies on the biodegradation of mercaptocarboxylic acid esters have shown that these compounds are generally biodegradable, with hydrolysis being a key initial step. nih.govresearchgate.netresearchgate.net While these are experimental findings, they align with the theoretical predictions of the lability of the ester and thioester bonds.

Table 2: Predicted Primary Degradation Products of this compound via Hydrolysis

ReactantDegradation PathwayPredicted Products
This compoundHydrolysisMercaptoacetic acid, 2-Octanol (B43104)

This table illustrates the primary degradation products of this compound as predicted from the fundamental chemistry of thioesters.

Development and Validation of Force Field Parameters for Molecular Modeling

Molecular dynamics (MD) simulations are a powerful computational technique for studying the dynamic behavior of molecules and their interactions. However, the accuracy of MD simulations is highly dependent on the quality of the underlying force field, which is a set of parameters that describe the potential energy of a system as a function of its atomic coordinates. For a novel compound like this compound, specific force field parameters for the thioester moiety may not be available in standard force fields like AMBER or CHARMM.

Therefore, a crucial step is the development and validation of these parameters. This is typically achieved through high-level quantum chemical calculations. oup.comoup.comresearchgate.net The process involves:

Selection of a Model Compound: A smaller, representative molecule, such as S-methyl thioacetate (B1230152), is often used to derive the parameters for the thioester group. oup.com

Quantum Chemical Calculations: The geometry of the model compound is optimized, and its electronic properties are calculated using methods like DFT. This step is used to determine the partial atomic charges.

Energy Profile Scans: The potential energy surface is scanned by systematically changing bond lengths, bond angles, and dihedral angles around the thioester linkage. The energies from these scans serve as target data for fitting the force field parameters.

Parameter Fitting: The force field parameters (e.g., bond stretching force constants, angle bending force constants, and torsional parameters) are adjusted to reproduce the quantum chemically calculated energy profiles and geometries.

Validation: The newly developed parameters are validated by performing MD simulations of the compound and comparing the calculated properties (e.g., conformational energies, densities, heats of vaporization) with either quantum chemical calculations or experimental data, if available.

For thioesters, specific attention is given to the parameters involving the sulfur atom, as its properties differ significantly from the oxygen atom in a standard ester. oup.comoup.comresearchgate.net

Table 3: Example of Force Field Parameters to be Developed for the Thioester Group

Parameter TypeAtoms InvolvedDescription
Atomic ChargeC, O, SPartial charges on the atoms of the thioester group.
Bond StretchingC=O, C-S, S-CForce constants and equilibrium bond lengths.
Angle BendingO=C-S, C-S-CForce constants and equilibrium bond angles.
Torsional (Dihedral)O=C-S-C, C-C-S-CParameters describing the energy barriers for rotation around bonds.
van der WaalsSLennard-Jones parameters for the sulfur atom.

This table outlines the types of parameters that need to be specifically developed and validated for accurate molecular modeling of this compound.

Applications of 1 Methylheptyl Mercaptoacetate in Advanced Organic Synthesis and Materials Science

Role as a Precursor in Complex Molecule Construction

The reactivity of the thiol group in 1-methylheptyl mercaptoacetate (B1236969) makes it a key component in the synthesis of intricate molecular architectures. Its ability to readily participate in nucleophilic substitution and addition reactions opens avenues for the creation of a diverse range of sulfur-containing compounds and its application in sophisticated ligation strategies.

Synthesis of Novel Sulfur-Containing Organic Compounds

1-Methylheptyl mercaptoacetate serves as a versatile precursor for the synthesis of a variety of sulfur-containing organic compounds, such as thioethers and disulfides. The thiol group can be readily deprotonated to form a thiolate, which is a potent nucleophile. This thiolate can then react with alkyl halides or other electrophiles to form thioether linkages. Furthermore, under oxidative conditions, two molecules of this compound can couple to form a disulfide bond, introducing a reversible covalent linkage into molecular structures.

Product Compound TypeGeneral Reaction SchemeKey Reagents and Conditions
ThioetherR-SH + R'-X → R-S-R' + HXBase (e.g., NaH, Et3N), Alkyl Halide (R'-X)
Disulfide2 R-SH + [O] → R-S-S-R + H2OOxidizing agent (e.g., I2, H2O2), Air (O2)

Table 1: General Synthesis Pathways for Thioethers and Disulfides from Thiol Precursors.

Intermediate in Peptide and Protein Ligation Strategies (e.g., Native Chemical Ligation)

In the realm of chemical biology, the synthesis of large peptides and proteins often relies on the ligation of smaller, more easily synthesized peptide fragments. Native Chemical Ligation (NCL) is a prominent strategy that involves the reaction of a peptide with a C-terminal thioester and another peptide with an N-terminal cysteine residue. This compound can be utilized in the preparation of such essential peptide thioester intermediates. The mercaptoacetate portion can be attached to the C-terminus of a peptide, which can then undergo transthioesterification with a thiol catalyst to facilitate the ligation process, ultimately forming a native peptide bond at the ligation site.

Integration into Polymer and Material Science

The unique properties of this compound also lend themselves to significant applications in polymer and materials science. Its thiol functionality is particularly valuable in modern polymerization techniques and in the development of advanced materials with dynamic properties.

Development of Thiol-Ene and Thiol-Yne Systems for Polymerization

"Click" ReactionReactantsGeneral Product Structure
Thiol-EneR-SH + R'-CH=CH2R-S-CH2-CH2-R'
Thiol-Yne2 R-SH + R'-C≡CH(R-S)2-CH-CH2-R'

Table 2: Fundamental Reactions in Thiol-Ene and Thiol-Yne Chemistry.

Role as a Chain Transfer Agent in Polymer Synthesis

MonomerChain Transfer AgentChain Transfer Constant (Cs)
Styrene (B11656)Dodecyl Mercaptan~19
Methyl Methacrylate (B99206)Ethyl Mercaptoacetate~0.62

Table 3: Representative Chain Transfer Constants for Thiol Compounds with Common Monomers.

Use as a Ligand or Stabilizer in Catalytic Systems

This compound, also commonly known as isooctyl thioglycolate, demonstrates significant utility in the realm of polymer chemistry, primarily through its role in the formation of stabilizing agents. Its specific chemical structure, featuring a thiol group, allows it to function effectively in catalytic and stabilizing systems.

This compound is a critical intermediate for the synthesis of organotin mercaptide heat stabilizers, which are essential additives for polyvinyl chloride (PVC) processing. Organotin stabilizers are prized for their ability to prevent the thermal degradation of PVC, a process that releases hydrochloric acid (HCl) and leads to discoloration and embrittlement of the polymer.

The synthesis of these stabilizers involves reacting mono- or di-alkyltin chlorides with this compound. The resulting organotin mercaptoacetate compounds, such as dioctyltin (B90728) bis(isooctyl mercaptoacetate) and monooctyltin tris(isooctyl mercaptoacetate), serve two main functions in PVC stabilization. Firstly, they act as acid scavengers, neutralizing the HCl that is generated during thermal degradation. Secondly, the mercaptoacetate group substitutes the labile chlorine atoms at defect sites in the PVC polymer chain, replacing them with a more stable group and thereby preventing further "unzipping" degradation reactions. The use of these stabilizers is crucial for producing high-quality, transparent, and durable PVC products, including food packaging films, medical devices, and rigid profiles for construction.

Table 1: Examples of Organotin Stabilizers Derived from Mercaptoacetates

Stabilizer TypeGeneral StructureKey Application
Dialkyltin MercaptoacetateR₂Sn(SCH₂COOR')₂General-purpose PVC stabilization
Monoalkyltin MercaptoacetateRSn(SCH₂COOR')₃High-stability applications, excellent early color
Mixed Mono/DialkyltinMixture of the aboveCost-effective, balanced performance

The direct use of this compound as a primary organic linker in the synthesis of Metal-Organic Frameworks (MOFs) or coordination polymers is not widely documented in scientific literature. The design of these materials typically relies on rigid, multidentate ligands to build robust, porous structures. The flexible, monofunctional nature of this compound makes it less suitable for forming the primary framework of these crystalline materials.

However, the functional thiol group present in the molecule is of significant interest in this field. A related, simpler molecule, thioglycolic acid, has been successfully used for the post-synthetic modification of MOFs. In this strategy, a pre-formed MOF with accessible, coordinatively unsaturated metal centers is treated with the thiol-containing molecule. The thiol group can then coordinate to these open metal sites, introducing new functionality into the pores of the MOF without altering the underlying framework. This thio-functionalization can be used to enhance the MOF's capacity for adsorbing specific guests, such as heavy metals. While this application uses the core chemical reactivity of the mercaptoacetate group, research has yet to extend this to the larger 1-methylheptyl ester derivative specifically.

Exploration in Liquid Crystal Chemistry and Supramolecular Assemblies

An extensive review of scientific literature reveals no significant exploration of this compound in the fields of liquid crystal chemistry or the design of complex supramolecular assemblies.

The formation of liquid crystal phases (mesophases) typically requires molecules with a high degree of shape anisotropy, such as rigid, rod-like (calamitic) or flat, disc-like (discotic) structures. These shapes allow for the long-range orientational order that defines liquid crystals. This compound, with its flexible alkyl chain and lack of a rigid core, does not possess the requisite molecular geometry to form such ordered phases.

Similarly, the field of supramolecular chemistry focuses on the self-assembly of molecules into larger, ordered structures through specific and directional non-covalent interactions, such as hydrogen bonding or π-π stacking. While this compound can participate in weak van der Waals interactions, it lacks the strong, directional functional groups typically engineered into molecules for predictable self-assembly into complex architectures. Therefore, its application in these specific areas of materials science is not a focus of current research.

Facilitation of Novel Synthetic Methodologies

Beyond its role in stabilizers, this compound and its synonyms (isooctyl mercaptoacetate/octyl thioglycolate) are employed in novel synthetic methodologies, most notably as chain transfer agents in polymer synthesis.

In free-radical polymerization, a chain transfer agent (CTA) is used to control the molecular weight of the resulting polymer. The thiol (-SH) group on the mercaptoacetate is a highly effective functional group for this purpose. During polymerization, a growing polymer radical can abstract the hydrogen atom from the thiol group of the CTA. This terminates the growth of that specific polymer chain and creates a new radical on the sulfur atom of the CTA. This new radical can then initiate the growth of a new polymer chain. The net result is the formation of a larger number of shorter polymer chains, leading to a lower average molecular weight and often a narrower molecular weight distribution. This control is critical for tailoring the physical and processing properties of polymers like acrylics and styrenics.

The effectiveness of a CTA is measured by its chain transfer constant (Cs). Research has demonstrated that octylthioglycolate (OTG) is an effective CTA in emulsion polymerization.

Table 2: Polymerization Test Results for Various Chain Transfer Agents

Chain Transfer AgentMn (Number-Average Molecular Weight)Mw (Weight-Average Molecular Weight)Mw/Mn (Polydispersity Index)
Octylthioglycolate (OTG) 6,360 26,100 4.10
N-dodecyl mercaptan (NDM)6,25027,8004.45
Tert-dodecyl mercaptan (TDM)6,53018,4002.82
Data adapted from polymerization tests in an emulsion system of Styrene/n-Butylacrylate/Methacrylic acid. sco-sakai-chem.com

Additionally, some patents and technical literature describe isooctyl mercaptoacetate as a potential catalyst for the synthesis of bisphenol A, indicating its utility in facilitating specific organic transformations. patsnap.com

Future Directions and Emerging Research Areas for 1 Methylheptyl Mercaptoacetate

Multidisciplinary Research Opportunities

The versatility of the thioester functional group in 1-methylheptyl mercaptoacetate (B1236969) provides a platform for significant multidisciplinary research, particularly in the development of bio-inspired materials and advanced functional molecules.

Bio-inspired Materials: The thiol-thioester exchange reaction is a dynamic covalent linkage that is being explored in the creation of advanced biomaterials. nih.gov This chemistry is central to natural processes like protein splicing and has inspired the development of self-healing and adhesive hydrogels. nih.govmdpi.com For instance, injectable hydrogels based on polyethylene (B3416737) glycol diacrylate (PEGDA) can form covalent bonds (amides and thioesters) with amine and thiol groups present in cartilage tissue, demonstrating significant potential for tissue repair applications. acs.org The inherent reversibility of the thioester linkage is also being employed in dynamic combinatorial chemistry and material science. nih.gov Research in this area could lead to the design of novel drug delivery systems, tissue engineering scaffolds, and bio-adhesives incorporating 1-methylheptyl mercaptoacetate or similar structures to control material properties.

Advanced Functional Molecules: Mercaptoacetic acid and its derivatives are recognized for their utility in synthesizing biologically active compounds and as corrosion inhibitors. ppor.az The functionalization of this compound can lead to molecules with tailored properties. For example, thioesters are key intermediates in the synthesis of complex peptides and proteins via Native Chemical Ligation (NCL), a process that mimics natural protein splicing. nih.govnih.gov By modifying the 1-methylheptyl group or the mercaptoacetate backbone, researchers can create novel molecules for pharmaceuticals, agrochemicals, and industrial additives with enhanced efficacy and specific functionalities.

Development of Novel In-Situ Analytical Techniques for Reaction Monitoring

To optimize the synthesis of this compound and understand its reaction mechanisms, the development of advanced in-situ analytical techniques is crucial. Real-time monitoring provides critical data that allows for immediate adjustments to reaction conditions, leading to improved yield, purity, and process safety. mt.com

Key techniques being adapted for monitoring thioester synthesis include:

Spectroscopic Methods: In-situ Fourier Transform Infrared (FTIR) and Raman spectroscopy are powerful tools for real-time tracking of reactant consumption and product formation by monitoring characteristic vibrational frequencies of functional groups like the thioester carbonyl. mt.comresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR, particularly 19F NMR for appropriately labeled compounds, can be used for quantitative in-situ analysis of reactions like thiol-thioester exchange. nih.gov Stopped-flow NMR systems can capture data in the initial milliseconds of a reaction, providing detailed kinetic insights. uvic.ca

Mass Spectrometry (MS): Techniques like Pressurized Sample Infusion-Electrospray Ionization-Mass Spectrometry (PSI-ESI-MS) enable real-time monitoring of catalytic intermediates and reaction progress. uvic.ca Combining MS with other techniques like Ion Mobility Spectrometry (IMS) can help separate and identify isobaric ions, offering a clearer picture of complex reaction mixtures. uvic.ca

The table below summarizes some of the advanced analytical techniques applicable to monitoring the synthesis of thioesters.

Analytical TechniqueInformation GainedApplication in Thioester Synthesis
In-situ FTIR/Raman Real-time concentration of reactants, intermediates, and products.Monitoring the disappearance of thiol and carboxylic acid peaks and the appearance of the thioester carbonyl peak.
1H and 13C NMR Structural confirmation and quantification of species in the reaction mixture.Verifying the structure of this compound and quantifying its yield over time. ppor.az
19F NMR Quantitative analysis of labeled reactants and products.Studying the kinetics and equilibrium of thiol-thioester exchange reactions with fluorine-labeled thiols. nih.gov
PSI-ESI-MS Identification and tracking of catalytic intermediates and products in real-time.Elucidating reaction mechanisms and identifying rate-limiting steps in catalyzed synthesis. uvic.ca

Computational Design and Optimization of New Derivatives and Their Properties

Computational chemistry and molecular modeling are becoming indispensable tools for accelerating the discovery and optimization of new molecules. unifap.br These methods allow for the in silico design of derivatives of this compound with enhanced properties for specific applications.

Quantitative Structure-Activity Relationship (QSAR): QSAR studies can establish a mathematical relationship between the chemical structure of mercaptoacetate derivatives and their functional properties (e.g., biological activity, corrosion inhibition). ppor.aznih.gov By calculating molecular descriptors (e.g., steric, electronic), models can be built to predict the activity of novel, unsynthesized compounds, guiding synthetic efforts toward the most promising candidates. unifap.brnih.gov

Molecular Docking and Dynamics: For applications in biotechnology and pharmaceuticals, molecular docking simulations can predict how derivatives of this compound might bind to a biological target, such as an enzyme. nih.gov Molecular dynamics simulations can then be used to study the stability of this binding over time. This is particularly relevant in designing enzyme inhibitors or other bioactive molecules.

Reaction Mechanism and Catalyst Design: Computational methods, such as Density Functional Theory (DFT), can be used to investigate the reaction pathways for the synthesis of this compound. uvic.ca This understanding can aid in the design of more efficient catalysts and the optimization of reaction conditions to improve yield and reduce byproducts.

Sustainability and Green Chemical Engineering Perspectives in Industrial Synthesis

Modern chemical manufacturing places a strong emphasis on sustainability and green chemistry principles. Research into the industrial synthesis of this compound is increasingly focused on developing environmentally benign and efficient processes.

Key areas of green chemistry research for thioester synthesis include:

Alternative Solvents: Replacing traditional volatile organic compounds (VOCs) with greener alternatives like water is a major goal. rsc.orgresearchgate.netrsc.org The synthesis of thioesters has been successfully demonstrated in aqueous media, which simplifies downstream processing and reduces environmental impact. rsc.orgrsc.org

Catalysis: Developing highly efficient and reusable catalysts can minimize waste and energy consumption. Copper-catalyzed coupling of aldehydes and thiols in water is one such example. rsc.org Photocatalytic methods, which use visible light to drive reactions, offer a mild and environmentally friendly alternative to traditional thermal methods. organic-chemistry.orgorganic-chemistry.org

Atom Economy: Designing synthetic routes that maximize the incorporation of atoms from the reactants into the final product is a core principle of green chemistry. researchgate.net Direct coupling and condensation reactions are often preferred over multi-step syntheses that generate significant waste. organic-chemistry.orgwikipedia.org

Renewable Feedstocks: Future research will likely explore the synthesis of this compound precursors from renewable biomass sources, further reducing the carbon footprint of the manufacturing process.

The following table highlights green chemistry approaches relevant to the synthesis of this compound.

Green Chemistry PrincipleApplication in Thioester SynthesisPotential Benefit
Use of Safer Solvents Performing the synthesis in water instead of organic solvents. rsc.orgresearchgate.netReduced environmental pollution and worker exposure to hazardous materials.
Catalysis Employing visible-light photocatalysts or water-tolerant metal catalysts. rsc.orgorganic-chemistry.orgMilder reaction conditions, lower energy consumption, and potential for catalyst recycling.
Atom Economy Utilizing direct coupling reactions, such as the reaction of an aldehyde with a thiol. researchgate.netMinimized waste generation and more efficient use of raw materials.
Energy Efficiency Developing reactions that proceed at room temperature, such as those catalyzed by Y[N(SiMe3)2]3. organic-chemistry.orgReduced energy costs and associated environmental impact.

Exploration of Stereoisomer-Specific Reactivity and Applications

This compound is a chiral molecule, existing as two enantiomers ((R) and (S) isomers). The stereochemistry of the 1-methylheptyl (or sec-octyl) group can significantly influence the molecule's physical properties and biological activity. Future research will increasingly focus on the synthesis and application of enantiomerically pure forms of this compound.

Asymmetric Synthesis and Resolution: Developing stereoselective synthetic methods to produce a single enantiomer of this compound is a key research goal. This can involve the use of chiral catalysts or chiral auxiliaries that direct the stereochemical outcome of the reaction. tcichemicals.comnih.govacs.org Alternatively, enzymatic or chromatographic methods can be used to resolve a racemic mixture into its constituent enantiomers. researchgate.netoup.com

Stereoisomer-Specific Properties: The distinct three-dimensional arrangement of atoms in each enantiomer can lead to different interactions with other chiral molecules, such as enzymes, receptors, or other biomolecules. This is critically important in the pharmaceutical and fragrance industries, where one enantiomer may have the desired activity or scent profile while the other is inactive or even detrimental.

Chiral Derivatizing Agents: The absolute configuration of chiral thiols and related compounds can be determined using NMR spectroscopy after reaction with a chiral derivatizing agent (CDA), such as α-methoxyphenylacetic acid (MPA). researchgate.net This type of analysis is essential for quality control and for understanding the stereochemical course of reactions involving chiral thioesters.

Research into the stereospecific synthesis and reactivity of this compound will enable the development of more refined and effective products for a range of specialized applications.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 1-Methylheptyl mercaptoacetate, and how can reaction conditions be optimized?

  • Methodology : A one-pot synthesis protocol involving epoxide ring-opening followed by intramolecular transesterification has been demonstrated for structurally similar mercaptoacetate esters. Triton B, an eco-friendly catalyst, can be used under mild conditions (e.g., room temperature, 1–2 hours) to achieve high yields . For optimization, systematically vary parameters such as catalyst concentration (0.5–2.0 mol%), solvent polarity, and reaction time while monitoring yield via GC-MS or NMR.

Q. Which analytical techniques are critical for characterizing this compound purity and structure?

  • Methodology :

  • Nuclear Magnetic Resonance (NMR) : Use 1H^1H and 13C^{13}C NMR (300–400 MHz in CDCl3_3) to confirm ester linkage and alkyl chain conformation .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight using chemical ionization (CI) mode .
  • Purity Analysis : Employ HPLC with UV detection (λ = 220–254 nm) and compare retention times against commercial standards .

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Methodology :

  • Personal Protective Equipment (PPE) : Use nitrile gloves, chemical-resistant lab coats, and full-face shields. Inspect gloves for integrity before use and follow proper removal techniques to avoid contamination .
  • Ventilation : Work in a fume hood to prevent inhalation exposure. In case of spills, neutralize with inert absorbents and dispose of waste via certified hazardous waste contractors .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the ecological toxicity of this compound in aquatic systems?

  • Methodology :

  • Acute Toxicity Testing : Follow OECD Test Guidelines 202 (Daphnia magna) and 203 (fish species like Rainbow Trout). Prepare stock solutions in acetone/carrier solvents and test concentrations from 1–100 mg/L. Measure LC50_{50} values after 48–96 hours .
  • Data Interpretation : Address discrepancies in toxicity data (e.g., high toxicity to invertebrates vs. low avian toxicity) by evaluating solubility differences and metabolic pathways across species .

Q. What experimental strategies enhance the metal-binding efficiency of this compound in analytical chemistry applications?

  • Methodology :

  • Complexation Studies : Optimize pH (5.0–7.0) and molar ratios (1:1 to 1:3 metal:ligand) using UV-Vis spectroscopy. Compare binding constants (log K) with analogs like 2-Ethylhexyl mercaptoacetate to assess steric/electronic effects .
  • Selectivity Screening : Test interference from co-occurring metals (e.g., Cu2+^{2+}, Ni2+^{2+}) via competitive titrations and validate with ICP-MS .

Q. How should researchers address contradictions in environmental persistence data for this compound?

  • Methodology :

  • Degradation Studies : Conduct hydrolysis/photolysis experiments under controlled conditions (pH 4–9, UV light). Quantify degradation products via LC-MS and compare half-lives with structurally related esters .
  • Statistical Validation : Apply ANOVA or non-parametric tests to assess variability across replicate studies and identify confounding factors (e.g., solvent carriers, microbial activity) .

Q. What are best practices for ensuring reproducibility in catalytic applications of this compound?

  • Methodology :

  • Detailed Documentation : Report catalyst loading, solvent purity, and temperature fluctuations (±0.5°C) in the "Materials and Methods" section .
  • Supplementary Data : Provide raw NMR/HRMS spectra, calibration curves, and error margins in supporting information to enable replication .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.